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Compound of Interest

Compound Name: Hexyl isovalerate

Cat. No.: B077030

Introduction

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a significant ester in the field of
flavor and fragrance chemistry. It is valued for its characteristic sweet, fruity aroma, often
described as reminiscent of green apple, unripe fruit, and strawberry.[1][2] This profile makes it
a versatile ingredient for creating and enhancing fruit-based flavors in a wide array of food and
beverage products. This document provides detailed application notes, experimental protocols,
and biochemical insights for researchers, scientists, and drug development professionals
working with this compound.

Chemical and Physical Properties

Hexyl isovalerate is a colorless liquid with a distinct fruity odor.[1] Its fundamental properties
are summarized in the table below.
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Property Value Reference
IUPAC Name hexyl 3-methylbutanoate [3]
Synonyms Hexyl isopentanoate, n-Hexyl 3]
isovalerate
CAS Number 10032-13-0 [3]
Molecular Formula C11H2202 [3]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless liquid [1]

] Sweet, fruity, green apple,
Odor Profile ] ] [11[2]
strawberry, unripe fruit

Taste Profile Green, fruity, apple, pear [4]
Boiling Point 215 °C [5]
Flash Point 84 °C (190 °F) [6]
Specific Gravity 0.852-0.859 g/cm3® @ 25°C [6]
Refractive Index 1.417-1.421 @ 20°C [6]

B Insoluble in water; soluble in
Solubility _ _ [7]
alcohol and most fixed oils

Applications in the Food and Beverage Industry

Hexyl isovalerate is "Generally Recognized As Safe" (GRAS) by the Flavor and Extract
Manufacturers Association (FEMA), with the designation FEMA Number 3500.[3] It is widely
used to impart or enhance fruity notes in various products. Its ability to provide a natural-
smelling unripe fruit character is particularly valuable in creating authentic fruit flavors.[1]

Key Application Areas:

o Beverages: Enhances the flavor profile of fruit juices, soft drinks, and teas, providing a fresh
and juicy character.[8]
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» Confectionery: Used in candies, gums, and fruit snacks to deliver a distinct apple or mixed
fruit flavor.

o Baked Goods: Imparts fruity notes to pastries, cakes, and other baked items.

o Dairy Products: Adds a sweet, fruity dimension to ice cream, yogurt, and puddings.[8]

Recommended Usage Levels:

While the optimal concentration of hexyl isovalerate can vary significantly based on the
product matrix and desired flavor profile, the following table provides some reported average
maximum usage levels.

Product Category Average Maximum Usage Level (ppm)
Baked Goods 51.70
Non-alcoholic Beverages 21.50

Source: The Good Scents Company|6]

Experimental Protocols
Quantitative Analysis by Headspace Solid-Phase
Microextraction (HS-SPME) GC-MS

This protocol outlines a general procedure for the quantitative analysis of hexyl isovalerate in
a liquid food matrix, such as a beverage.

Objective: To determine the concentration of hexyl isovalerate in a sample.
Materials:

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e HS-SPME autosampler

o SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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e 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

e Sample (e.qg., fruit juice)

 Internal Standard (IS) solution (e.qg., ethyl heptanoate in methanol, 100 pg/mL)

e Sodium chloride (NaCl), analytical grade

» Hexyl isovalerate standard solutions for calibration curve

e \ortex mixer

o Thermostatic water bath or heating block

Procedure:

e Sample Preparation:

o

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

[¢]

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of
volatile compounds into the headspace.

[¢]

Spike the sample with a known amount of the internal standard solution (e.g., 10 pL of 100
pg/mL ethyl heptanoate).

[¢]

Immediately seal the vial with a magnetic screw cap.

[¢]

Gently vortex the vial for 30 seconds to dissolve the salt.

¢ HS-SPME Extraction:

o

Place the vial in the autosampler tray.

[¢]

Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15
minutes) with agitation.

[¢]

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g.,
30 minutes) at the same temperature with continued agitation.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b077030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e GC-MS Analysis:

o After extraction, the SPME fiber is automatically retracted and inserted into the hot GC
inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).

o The desorbed compounds are separated on a suitable capillary column (e.g., HP-5MS, 30
m x 0.25 mm x 0.25 pm).

o The GC oven temperature program can be set as follows: initial temperature of 40°C for 2
minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5
minutes.

o The mass spectrometer is operated in electron ionization (ElI) mode (70 eV) and scans a
mass range of m/z 35-350.

¢ Quantification:

o Identify hexyl isovalerate and the internal standard based on their retention times and
mass spectra.

o Generate a calibration curve by analyzing standard solutions of hexyl isovalerate of
known concentrations.

o Calculate the concentration of hexyl isovalerate in the sample by comparing the peak
area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a
standard product and a product containing added hexyl isovalerate.

Objective: To determine if the addition of hexyl isovalerate at a specific concentration creates
a perceivable sensory difference.

Materials:

o Apanel of at least 24-30 trained or consumer panelists.
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Two product samples: a control (A) and a test sample (B) with added hexyl isovalerate.

Identical tasting cups, coded with random three-digit numbers.

Water and unsalted crackers for palate cleansing.

Individual sensory booths with controlled lighting and ventilation.

Ballots for recording responses.

Procedure:

e Sample Preparation:

o Prepare the control sample (A) and the test sample (B) with the desired concentration of
hexyl isovalerate.

o For each panelist, prepare three coded samples in tasting cups. Two cups will contain one
sample, and the third cup will contain the other sample. There are six possible
presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.

o Randomize the presentation order for each panelist.

e Tasting Session:

[e]

Instruct the panelists that they will receive three samples, two of which are identical and
one is different.

o Their task is to identify the odd sample.

o Panelists should cleanse their palate with water and a cracker before starting and between
samples.

o Panelists evaluate the samples from left to right and record their choice on the ballot.

o Data Analysis:

o Count the number of correct identifications.
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o Use a statistical table for the triangle test (based on the number of panelists and the
number of correct answers) to determine if the result is statistically significant at a chosen

confidence level (e.g., p < 0.05).

o A significant result indicates that a perceptible difference exists between the control and

the test sample.

Diagrams
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Caption: Workflow for Flavor Analysis using HS-SPME GC-MS.
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Caption: Biosynthesis of Hexyl Isovalerate in Fruits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Hexyl Isovalerate in Flavor Chemistry:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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